2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane
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Overview
Description
2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound features bromomethyl and bromophenyl substituents, making it a brominated derivative of dioxolane. Brominated compounds are often used in various chemical reactions due to the reactivity of the bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane typically involves the reaction of appropriate brominated precursors with dioxolane derivatives. One common method includes the bromination of 2-(methyl)-2-(4-phenyl)-4-phenyl-1,3-dioxolane using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, forming de-brominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or aldehyde.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of brominated compounds with biological activity.
Medicine: Exploration of its derivatives for pharmaceutical applications, such as antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane involves the reactivity of the bromine atoms. These atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-(4-chlorophenyl)-4-phenyl-1,3-dioxolane
- 2-(Iodomethyl)-2-(4-iodophenyl)-4-phenyl-1,3-dioxolane
- 2-(Methyl)-2-(4-methylphenyl)-4-phenyl-1,3-dioxolane
Uniqueness
2-(Bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, iodo, or methyl analogs. Bromine atoms are more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry.
Properties
CAS No. |
59362-74-2 |
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Molecular Formula |
C16H14Br2O2 |
Molecular Weight |
398.09 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(4-bromophenyl)-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H14Br2O2/c17-11-16(13-6-8-14(18)9-7-13)19-10-15(20-16)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChI Key |
LPUCUNPBRGFDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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